3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyrrolidine-2,5-dione moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-(2-methoxyphenyl)piperazine with diphenylmethyl chloride under basic conditions to form the intermediate 4-(diphenylmethyl)piperazine. This intermediate is then reacted with a suitable pyrrolidine-2,5-dione derivative to yield the final product. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane and catalysts like Yb(OTf)3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways related to cardiovascular and neurological functions. The compound’s structure allows it to bind to these receptors with high affinity, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar arylpiperazine structure, used for its effects on serotonin receptors.
Naftopidil: Another α1-adrenergic receptor antagonist, used in the treatment of benign prostatic hyperplasia.
Uniqueness
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-34-25-15-9-8-14-23(25)31-26(32)20-24(28(31)33)29-16-18-30(19-17-29)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,24,27H,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKWOUDNYNAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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